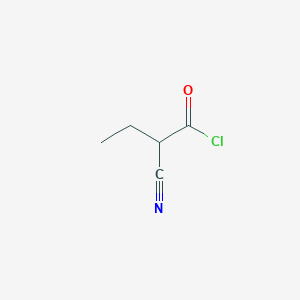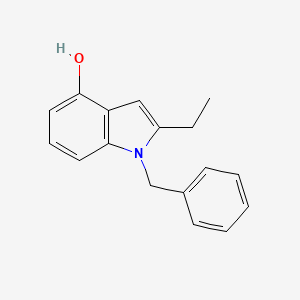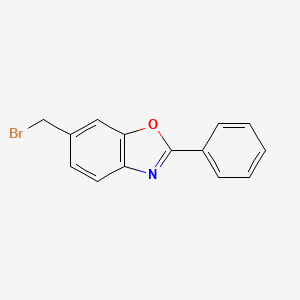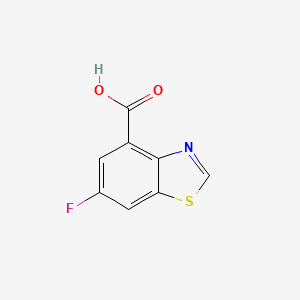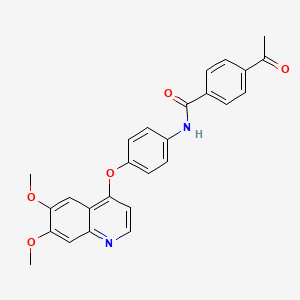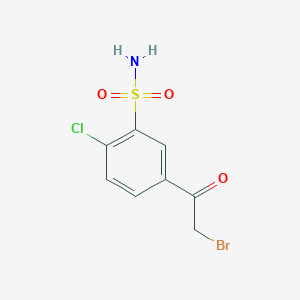
5-(2-Bromoacetyl)-2-chlorobenzenesulfonamide, AldrichCPR
概要
説明
Bromo-4’-chloro-3’-sulfamoylacetophenone is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to the acetophenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-4’-chloro-3’-sulfamoylacetophenone typically involves the bromination of 4’-chloroacetophenone followed by sulfonamide formation. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . This method is advantageous due to its high yield, cost-effectiveness, and repeatability.
Industrial Production Methods
Industrial production of Bromo-4’-chloro-3’-sulfamoylacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
Bromo-4’-chloro-3’-sulfamoylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted acetophenone derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Coupling Reactions: Products include biaryl compounds.
科学的研究の応用
Bromo-4’-chloro-3’-sulfamoylacetophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s functional groups make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of sulfonamide and halogenated acetophenone derivatives on biological systems.
作用機序
The mechanism of action of Bromo-4’-chloro-3’-sulfamoylacetophenone involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the halogen atoms can enhance binding affinity through halogen bonding. The acetophenone core can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
2-Bromo-4’-chloro-3’-sulfamoylacetophenone: Similar structure but with a different position of the bromine atom.
4’-Bromoacetophenone: Lacks the sulfonamide group but shares the bromine and acetophenone core.
4’-Chloroacetophenone: Lacks the bromine and sulfonamide groups but shares the acetophenone core.
Uniqueness
Bromo-4’-chloro-3’-sulfamoylacetophenone is unique due to the combination of bromine, chlorine, and sulfonamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H7BrClNO3S |
|---|---|
分子量 |
312.57 g/mol |
IUPAC名 |
5-(2-bromoacetyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C8H7BrClNO3S/c9-4-7(12)5-1-2-6(10)8(3-5)15(11,13)14/h1-3H,4H2,(H2,11,13,14) |
InChIキー |
TXNZZKXIJJSNFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CBr)S(=O)(=O)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Boc-4-[(2-Ethoxycarbonyl-1H-pyrrol-3-ylamino)methyl]piperidine](/img/structure/B8669540.png)
![Silane, [(6-bromohexyl)oxy]trimethyl-](/img/structure/B8669553.png)
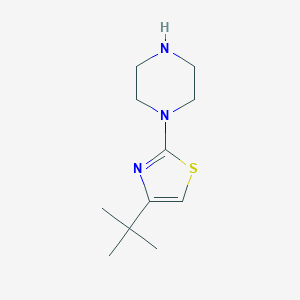
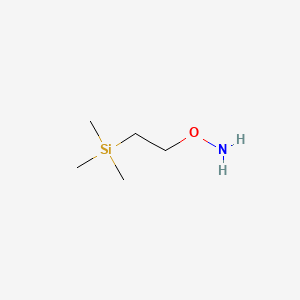
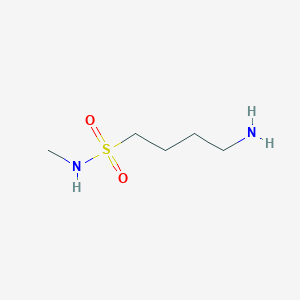
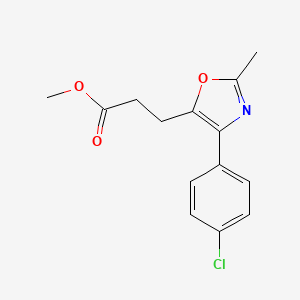
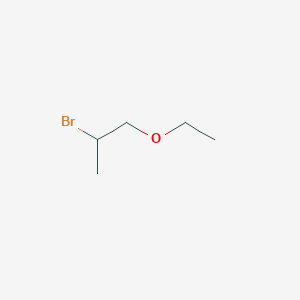
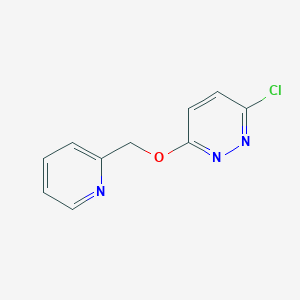
![2-Chloro-4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzenamine](/img/structure/B8669623.png)
